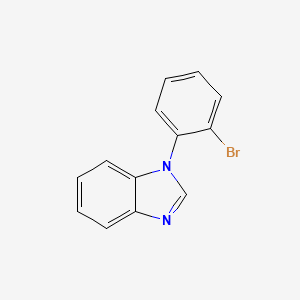
2-Chloro-2-(chloromethyl)-1,1-diethoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(chloromethyl)-1,1-diethoxypentane is an organic compound with the molecular formula C9H18Cl2O2. It is a chlorinated derivative of pentane, featuring two ethoxy groups and two chlorine atoms. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethyl)-1,1-diethoxypentane typically involves the chlorination of 1,1-diethoxypentane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. A common method involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents, with the reaction being conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The reaction mixture is typically subjected to distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(chloromethyl)-1,1-diethoxypentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
2-Chloro-2-(chloromethyl)-1,1-diethoxypentane is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1-diethoxypentane involves its reactivity towards nucleophiles and bases. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. The ethoxy groups can undergo oxidation, leading to the formation of reactive intermediates that can further participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane: A simpler chlorinated alkane with similar reactivity but fewer functional groups.
2-Chloro-2-methylbutane: Another chlorinated alkane with a slightly longer carbon chain.
2-Chloro-2-methylpentane: A compound with a similar structure but different substitution pattern.
Uniqueness
2-Chloro-2-(chloromethyl)-1,1-diethoxypentane is unique due to the presence of both ethoxy and chloromethyl groups, which provide a combination of reactivity and functionality not found in simpler chlorinated alkanes. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
Properties
CAS No. |
89129-88-4 |
|---|---|
Molecular Formula |
C10H20Cl2O2 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
2-chloro-2-(chloromethyl)-1,1-diethoxypentane |
InChI |
InChI=1S/C10H20Cl2O2/c1-4-7-10(12,8-11)9(13-5-2)14-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
MCDPWYHYZLZBDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCl)(C(OCC)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate](/img/structure/B14136313.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-(6-Benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B14136320.png)
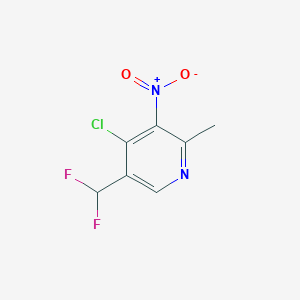
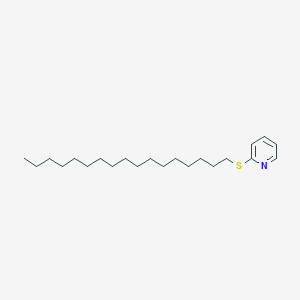
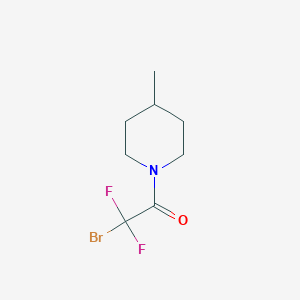
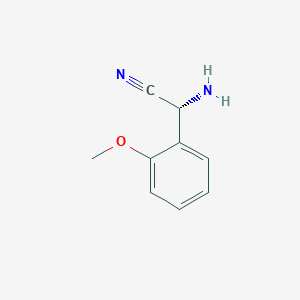
![5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14136340.png)
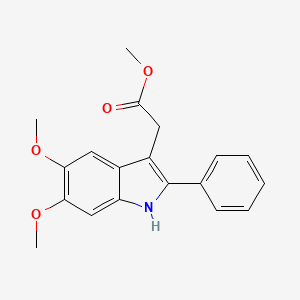

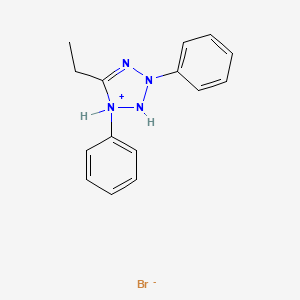
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
